molecular formula C4H5N3O3 B068147 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide CAS No. 164926-69-6

3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide

Cat. No. B068147
M. Wt: 143.1 g/mol
InChI Key: YGWVNYBUYBFDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide, also known as AOAA, is a compound that has been extensively studied for its effects on various physiological and biochemical processes. It is a potent inhibitor of the enzyme aminotransferase, which plays a critical role in amino acid metabolism. AOAA has been used as a research tool to study the role of aminotransferase in various diseases and conditions.

Mechanism Of Action

3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide works by inhibiting the enzyme aminotransferase, which is involved in the metabolism of amino acids. Aminotransferase catalyzes the transfer of an amino group from an amino acid to a keto acid, resulting in the formation of a new amino acid and a new keto acid. 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide inhibits this process by binding to the active site of aminotransferase, preventing the transfer of the amino group.

Biochemical And Physiological Effects

The inhibition of aminotransferase by 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide has a number of biochemical and physiological effects. For example, 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide has been shown to reduce the levels of certain neurotransmitters in the brain, including glutamate and aspartate. 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide has also been shown to reduce the levels of certain amino acids in the blood, including alanine and aspartate. These effects are thought to be due to the role of aminotransferase in amino acid metabolism.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide in lab experiments is its potency as an inhibitor of aminotransferase. 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide is a highly effective inhibitor of aminotransferase, allowing researchers to study the effects of aminotransferase inhibition in a variety of experimental systems. One limitation of 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide is its potential toxicity. 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide has been shown to be toxic to certain cell types, and caution should be exercised when using 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide in experimental systems.

Future Directions

There are a number of future directions for research on 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide and aminotransferase inhibition. One area of interest is the role of aminotransferase inhibition in cancer therapy. Aminotransferase has been shown to be upregulated in certain types of cancer, and inhibition of aminotransferase may be a viable therapeutic strategy. Another area of interest is the role of aminotransferase inhibition in neurodegenerative diseases. 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide has been shown to reduce the levels of certain neurotransmitters in the brain, and further research is needed to determine the potential therapeutic applications of aminotransferase inhibition in these diseases.

Synthesis Methods

3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide can be synthesized by the reaction of acetic anhydride with 4-amino-1,2,5-oxadiazole 2-oxide. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide has been widely used as a research tool to investigate the role of aminotransferase in various diseases and conditions. For example, 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide has been used to study the role of aminotransferase in liver disease, Alzheimer's disease, and cancer. 3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide has also been used to investigate the effects of aminotransferase inhibition on neurotransmitter levels in the brain.

properties

CAS RN

164926-69-6

Product Name

3-Acetyl-4-amino-1,2,5-oxadiazole 2-oxide

Molecular Formula

C4H5N3O3

Molecular Weight

143.1 g/mol

IUPAC Name

1-(4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)ethanone

InChI

InChI=1S/C4H5N3O3/c1-2(8)3-4(5)6-10-7(3)9/h1H3,(H2,5,6)

InChI Key

YGWVNYBUYBFDCC-UHFFFAOYSA-N

SMILES

CC(=O)C1=[N+](ON=C1N)[O-]

Canonical SMILES

CC(=O)C1=[N+](ON=C1N)[O-]

synonyms

Ethanone, 1-(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)- (9CI)

Origin of Product

United States

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